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molecular formula C6H4ClIO2S B8570106 Methyl 5-chloro-4-iodo-2-thiophenecarboxylate

Methyl 5-chloro-4-iodo-2-thiophenecarboxylate

Cat. No. B8570106
M. Wt: 302.52 g/mol
InChI Key: DFVJYSUHCMPGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946278B2

Procedure details

To a solution of methyl 5-chloro-4-iodo-2-thiophenecarboxylate (1.75 g, 5.8 mmol) in dioxane/H2O (50:5 mL) was added K2CO3 (3.4 g, 24.9 mmol), tetrakistriphenylphosphine Pd(0) (0.96 g, 0.83 mmol), and 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole (3.4 g, 16.5 mmol). The reaction mixture was heated to 80° C. in a sealed tube for 15 h. The reaction solution was concentrated under vacuum and purified on silica gel (hexanes/EtOAc, 4:1) to give the title compound (0.35 g, 24%) as a yellow oil: LC-MS (ES) m/z=257 (M+H)+.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][C:3]=1I.C([O-])([O-])=O.[K+].[K+].CC1(C)COB([C:25]2[N:29]([CH3:30])[N:28]=[CH:27][CH:26]=2)OC1>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][C:3]=1[C:25]1[N:29]([CH3:30])[N:28]=[CH:27][CH:26]=1 |f:1.2.3,5.6,^1:42,44,63,82|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC1=C(C=C(S1)C(=O)OC)I
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.4 g
Type
reactant
Smiles
CC1(COB(OC1)C1=CC=NN1C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1.O
Name
Quantity
0.96 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified on silica gel (hexanes/EtOAc, 4:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(S1)C(=O)OC)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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